molecular formula C14H8FNO3 B5665892 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one

2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B5665892
M. Wt: 257.22 g/mol
InChI Key: TUWBEDOLGIHQBQ-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, also known as FO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FO is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Liu et al., 2016). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to bind to the benzodiazepine site of the GABAA receptor, a receptor involved in the regulation of anxiety and epilepsy (Zhang et al., 2018).
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can inhibit the proliferation of cancer cells and induce apoptosis (Liu et al., 2019). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to reduce inflammation and pain in animal models of inflammation (Liu et al., 2016). In addition, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anticonvulsant activity in animal models of epilepsy (Zhang et al., 2018).

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis and availability. 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is also relatively stable and can be stored for extended periods of time without significant degradation. However, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. In addition, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.

Future Directions

For research on 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one include the development of novel bioactive compounds, fluorescent probes, and further studies on its mechanism of action and potential toxicity and pharmacokinetics in vivo.

Synthesis Methods

2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can be synthesized through a one-pot reaction of 4-fluorophenylhydrazine and 2-furylacrylic acid in the presence of acetic anhydride and catalytic amount of pyridine. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The yield of the reaction is typically around 70% (Yang et al., 2014).

Scientific Research Applications

2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, antitumor, and anticonvulsant activities (Liu et al., 2016; Zhang et al., 2018; Liu et al., 2019). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been used as a building block for the synthesis of novel bioactive compounds (Wang et al., 2017). In materials science, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been used as a precursor for the synthesis of fluorescent dyes and metal complexes (Zhang et al., 2015; Li et al., 2019). In environmental science, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been used as a fluorescent probe for the detection of heavy metal ions (Xu et al., 2017).

properties

IUPAC Name

(4Z)-2-(4-fluorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBEDOLGIHQBQ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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